2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Overview
Description
2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features both a benzothiazole and a pyridine ring. Compounds containing these moieties are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the condensation of a benzothiazole derivative with a pyridine derivative. One common method might involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzothiazole, followed by nucleophilic substitution with a pyridine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for diseases where benzothiazole or pyridine derivatives have shown activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one often involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-2-yl)ethan-1-one
- 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-4-yl)ethan-1-one
- 2-(1,3-Benzothiazol-2-yl)-1-(quinolin-3-yl)ethan-1-one
Uniqueness
What sets 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one apart from similar compounds is the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may result in different biological activities or properties compared to its analogs.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-pyridin-3-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZZDGINHFOIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492954 | |
Record name | 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62693-23-6 | |
Record name | 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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